molecular formula C20H18N2O5 B2640275 N-(benzo[d][1,3]dioxol-5-yl)-4-oxospiro[chroman-2,3'-pyrrolidine]-1'-carboxamide CAS No. 1795487-64-7

N-(benzo[d][1,3]dioxol-5-yl)-4-oxospiro[chroman-2,3'-pyrrolidine]-1'-carboxamide

Cat. No. B2640275
M. Wt: 366.373
InChI Key: DNDFATHEIUCXAF-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and structure. It may also include its appearance and odor if available.



Synthesis Analysis

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Molecular Structure Analysis

This involves analyzing the compound’s molecular structure, which can be determined using techniques like X-ray crystallography, NMR spectroscopy, etc.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, its behavior under different conditions (like heat, light, etc.), and any catalysts that might affect its reactions.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, etc.


Scientific Research Applications

Virtual Screening and Pharmacokinetic Characterization

In a study focusing on breast tumor metastasis, compounds structurally similar to N-(benzo[d][1,3]dioxol-5-yl)-4-oxospiro[chroman-2,3'-pyrrolidine]-1'-carboxamide were identified through virtual screening targeting the urokinase receptor (uPAR). These compounds, particularly IPR-69, showed potential in inhibiting cell growth, blocking angiogenesis, and inducing apoptosis in breast cancer cells, alongside promising pharmacokinetic properties when administered orally (Wang et al., 2011).

Synthesis and Structural Analysis

Research has been conducted on synthesizing analogues of pyrrolizidine alkaloids, which include structural elements similar to N-(benzo[d][1,3]dioxol-5-yl)-4-oxospiro[chroman-2,3'-pyrrolidine]-1'-carboxamide. These compounds were synthesized and their crystal and molecular structures were analyzed, contributing to the understanding of their potential applications in medicinal chemistry (Konovalova et al., 2014).

Antioxidant Activity and Synthesis

A study on the synthesis of novel derivatives containing structural motifs similar to N-(benzo[d][1,3]dioxol-5-yl)-4-oxospiro[chroman-2,3'-pyrrolidine]-1'-carboxamide showed significant antioxidant activities. These activities were compared with known antioxidants like ascorbic acid, highlighting their potential therapeutic applications (Tumosienė et al., 2019).

Antibacterial and Antimicrobial Evaluation

Research including the synthesis and antimicrobial evaluation of compounds with structural similarities to N-(benzo[d][1,3]dioxol-5-yl)-4-oxospiro[chroman-2,3'-pyrrolidine]-1'-carboxamide has been conducted. These studies contribute to the development of new antibacterial agents, as some compounds demonstrated promising antibacterial activity against pathogens like Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

Safety And Hazards

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Future Directions

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Please note that these steps require access to scientific literature and specialized knowledge in chemistry. If you have access to scientific databases, you can search for articles about the compound using its IUPAC name or other identifiers. If you’re a student, your institution might provide access to these resources. Otherwise, you might need to pay for access to certain articles. Always make sure to critically evaluate the reliability of your sources and consult a professional if you’re unsure.


properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c23-15-10-20(27-16-4-2-1-3-14(15)16)7-8-22(11-20)19(24)21-13-5-6-17-18(9-13)26-12-25-17/h1-6,9H,7-8,10-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDFATHEIUCXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-4-oxospiro[chroman-2,3'-pyrrolidine]-1'-carboxamide

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